molecular formula C6H13NO2 B3001747 Tert-butyl N-(trideuteriomethyl)carbamate CAS No. 2227595-52-8

Tert-butyl N-(trideuteriomethyl)carbamate

Cat. No.: B3001747
CAS No.: 2227595-52-8
M. Wt: 134.193
InChI Key: JHLVEBNWCCKSGY-GKOSEXJESA-N
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Description

Tert-butyl N-(trideuteriomethyl)carbamate: is a derivative of carbamate, a class of compounds widely used in organic synthesis as protecting groups for amines. This specific compound is characterized by the presence of a tert-butyl group and a trideuteriomethyl group, which makes it particularly useful in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(trideuteriomethyl)carbamate typically involves the reaction of tert-butyl carbamate with trideuteriomethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(trideuteriomethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Tert-butyl N-(trideuteriomethyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. The trideuteriomethyl group serves as a stable isotope label, facilitating the tracking of metabolic pathways .

Medicine: In medicinal chemistry, this compound is used in the development of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .

Industry: Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-(trideuteriomethyl)carbamate is unique due to the presence of the trideuteriomethyl group, which provides additional stability and allows for the use of stable isotope labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and enzyme mechanisms .

Properties

IUPAC Name

tert-butyl N-(trideuteriomethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)/i4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLVEBNWCCKSGY-GKOSEXJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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